molecular formula C7H10BrNS B13173262 [(4-Bromothiophen-3-yl)methyl](ethyl)amine

[(4-Bromothiophen-3-yl)methyl](ethyl)amine

Cat. No.: B13173262
M. Wt: 220.13 g/mol
InChI Key: CIRUAIFWOBVVBF-UHFFFAOYSA-N
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Description

(4-Bromothiophen-3-yl)methylamine is a brominated thiophene derivative featuring an ethylamine substituent. Its structure consists of a thiophene ring (a five-membered aromatic heterocycle with sulfur) substituted with a bromine atom at the 4-position and a methyl-ethylamine group at the 3-position. The compound’s molecular formula is C₇H₁₀BrNS, with a molecular weight of 234.11 g/mol (calculated).

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

N-[(4-bromothiophen-3-yl)methyl]ethanamine

InChI

InChI=1S/C7H10BrNS/c1-2-9-3-6-4-10-5-7(6)8/h4-5,9H,2-3H2,1H3

InChI Key

CIRUAIFWOBVVBF-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CSC=C1Br

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Derivatives

The initial step in synthesizing (4-Bromothiophen-3-yl)methylamine typically involves the selective bromination of a thiophene precursor. Bromination of thiophene rings is well-documented, with regioselectivity influenced by the electronic nature of substituents and reaction conditions.

Methodology:

  • Reagents: Bromine (Br₂), often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
  • Conditions: Reactions are generally performed at controlled temperatures (0–25°C) to favor substitution at the desired position, here at the 4-position of thiophene.
  • Outcome: Formation of 4-bromothiophene derivatives with high regioselectivity.

Data Table 1: Bromination of Thiophene

Step Reagents Temperature Time Yield Notes
1 Br₂ / FeBr₃ 0–25°C 2–4 hours 85–90% Selective bromination at 4-position

This step aligns with the general bromination procedures outlined in literature, including the review on bromine use in organic synthesis, which emphasizes controlled addition to prevent polybromination.

Formation of the Methyl Linkage

Following bromination, the next step involves converting the brominated thiophene into a methyl-amine derivative. This typically employs nucleophilic substitution reactions where a suitable amine precursor reacts with the brominated intermediate.

Methodology:

  • Reagents: Ethylamine (or a similar primary amine), possibly in the presence of a base such as potassium carbonate.
  • Conditions: Reactions are conducted in polar aprotic solvents like acetonitrile or dimethylformamide (DMF), at elevated temperatures (50–80°C).
  • Outcome: Nucleophilic substitution at the brominated position yielding a methylated thiophene derivative with an amino group attached.

Data Table 2: Nucleophilic Substitution

Step Reagents Solvent Temperature Time Yield Notes
2 Ethylamine / K₂CO₃ Acetonitrile 60–80°C 12–24 hours 70–85% Substitution at 4-position

This approach is consistent with nucleophilic aromatic substitution mechanisms, especially when the aromatic ring bears a good leaving group like bromine.

Reductive Amination or Alkylation

An alternative route involves the formation of the amine via reductive amination or alkylation of a suitable precursor, such as a thiophene methyl bromide, followed by amination.

Methodology:

  • Reagents: Ethanolamine or ethylamine, formaldehyde (for reductive amination), or alkyl halides.
  • Conditions: Mild heating with reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
  • Outcome: Formation of the target aminoalkylthiophene derivative.

Research Outcomes and Data

Cross-Coupling Strategies

Recent advances have demonstrated the utility of Suzuki cross-coupling reactions to synthesize complex thiophene derivatives, including the compound of interest. For example, a study reports the synthesis of thiophene analogs via Suzuki coupling of aryl boronic acids with bromothiophene derivatives, achieving high yields (up to 90%) under palladium catalysis.

Reaction Optimization

Reaction parameters such as temperature, solvent, catalyst loading, and reaction time significantly influence yields and regioselectivity. Data indicates that:

  • Using Pd(PPh₃)₄ as a catalyst in tetrahydrofuran (THF) or toluene yields optimal coupling efficiency.
  • Reaction temperatures around 80°C favor high conversion rates.
  • Purification via column chromatography ensures high purity of the final product.

Data Tables Summarizing Key Reaction Conditions

Step Reaction Reagents Solvent Catalyst Temperature Time Yield Reference
1 Bromination of thiophene Br₂ / FeBr₃ CH₂Cl₂ 0–25°C 2–4 h 85–90%
2 Nucleophilic substitution Ethylamine / K₂CO₃ Acetonitrile 60–80°C 12–24 h 70–85%
3 Suzuki coupling (if applicable) Aryl boronic acid Tetrahydrofuran Pd(PPh₃)₄ 80°C 6–12 h 85–90%

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromothiophen-3-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromothiophen-3-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride ()
  • Structure : Methyl group replaces ethyl on the amine; hydrochloride salt form.
  • Molecular Weight : 242.57 g/mol (HCl salt).
  • The hydrochloride salt enhances aqueous solubility, making it more suitable for biological studies.
  • Implications : Smaller substituents like methyl may improve membrane permeability but reduce lipophilicity compared to ethyl .
(4-Bromothiophen-3-yl)methylamine ()
  • Structure : tert-Butyl group instead of ethyl.
  • Molecular Weight : 248.18 g/mol.
  • Key Differences :
    • The bulky tert-butyl group increases steric hindrance, which could hinder interactions with biological targets or reduce reaction rates.
    • Enhanced lipophilicity (logP) due to the tert-butyl group may improve blood-brain barrier penetration but decrease solubility.
  • Implications : Bulky substituents are often used to modulate metabolic stability in drug design .

Variations in Bromine Position and Heterocycle Core

(3-Bromothiophen-2-yl)methylamine ()
  • Structure : Bromine at thiophene 3-position; 2-methoxyethylamine substituent.
  • Molecular Weight : 250.16 g/mol.
  • The methoxyethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
  • Implications : Methoxy groups can improve pharmacokinetic properties by balancing lipophilicity and solubility .
1-Benzothiophen-3-yl(pyridin-3-yl)methylamine ()
  • Structure : Benzothiophene replaces thiophene; pyridine moiety added.
  • Molecular Weight : 268.37 g/mol.
  • The pyridine group introduces a basic nitrogen, altering electronic properties and enabling coordination with metal ions.
  • Implications : Extended aromatic systems are common in bioactive compounds for improved target affinity .

Core Heterocycle Replacements

4-(4-Bromophenyl)-thiazol-2-amine Derivatives ()
  • Structure : Thiazole ring replaces thiophene; bromine on phenyl.
  • Key Differences :
    • Thiazole’s nitrogen atom increases polarity and hydrogen-bonding capacity compared to thiophene.
    • Bromine on a phenyl ring (vs. thiophene) modifies electronic effects and steric profile.
  • Implications : Thiazole derivatives are frequently explored for antimicrobial and anticancer activities .
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs ()
  • Structure : Triazole ring instead of thiophene; bromine on phenyl.
  • Key Differences :
    • Triazole’s electron-deficient nature enhances stability under acidic conditions and participation in click chemistry.
    • Bromine on phenyl may direct meta-substitution in further reactions.
  • Implications : Triazoles are valued in medicinal chemistry for metabolic resistance and synthetic versatility .

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Compound Core Heterocycle Bromine Position Amine Substituent Molecular Weight (g/mol) Notable Properties
(4-Bromothiophen-3-yl)methylamine Thiophene 4 Ethyl 234.11 Moderate lipophilicity, potential bioactivity
N-Methyl derivative (HCl salt) Thiophene 4 Methyl 242.57 High solubility, reduced steric hindrance
tert-Butyl derivative Thiophene 4 tert-Butyl 248.18 High lipophilicity, increased steric bulk
3-Bromo-2-yl derivative Thiophene 3 2-Methoxyethyl 250.16 Enhanced solubility via methoxy group
Benzothiophene-pyridine hybrid Benzothiophene N/A Ethyl + Pyridine 268.37 Enhanced π-π interactions, metal coordination

Table 2: Electronic and Functional Effects

Compound Electron-Withdrawing Groups Hydrogen-Bonding Capability Likely Reactivity/Applications
(4-Bromothiophen-3-yl)methylamine Bromine (thiophene 4-position) Low (ethyl group) Pharmaceutical intermediates, catalysis
N-Methyl derivative (HCl salt) Bromine (thiophene 4-position) Moderate (HCl salt) Biological studies, solubility-driven
3-Bromo-2-yl derivative Bromine (thiophene 3-position) High (methoxy group) Drug delivery, polar solvent reactions
Benzothiophene-pyridine hybrid Pyridine nitrogen High (pyridine) Metal-organic frameworks, bioactive agents

Research Findings and Implications

  • Bioactivity Potential: Brominated thiophene amines, like 4-(4-bromophenyl)-thiazol-2-amines, have demonstrated anticancer and antimicrobial activities , suggesting that (4-Bromothiophen-3-yl)methylamine could be a candidate for similar studies.
  • Synthetic Flexibility : The ethylamine group allows for further derivatization, such as acylations or alkylations, to optimize properties for specific applications .
  • Solubility vs. Lipophilicity : Ethyl substituents offer a balance between solubility and membrane permeability, whereas tert-butyl or methoxyethyl groups skew this balance toward specific applications (e.g., CNS drugs vs. aqueous-phase reactions) .

Biological Activity

(4-Bromothiophen-3-yl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of (4-Bromothiophen-3-yl)methylamine typically involves the bromination of thiophene followed by the introduction of an ethylamine group. The general synthetic route includes:

  • Bromination of Thiophene : Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Formation of Intermediate : The brominated thiophene is reacted with formaldehyde and a base to form the [(4-Bromothiophen-3-yl)methyl] intermediate.
  • Introduction of Ethylamine : The intermediate is then reacted with ethylamine to yield the final product.

The biological activity of (4-Bromothiophen-3-yl)methylamine is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the thiophene ring enhances its binding affinity, influencing multiple biochemical pathways.

In Vitro Studies

Recent studies have demonstrated that compounds similar to (4-Bromothiophen-3-yl)methylamine exhibit significant biological activity. For instance, a series of substituted thiophenes showed potent inhibition against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders .

CompoundIC50 (μM)Target Enzyme
Compound A1.5MAO A
Compound B0.9MAO B
Compound C2.0CYP450

Case Studies

  • Antitumor Activity : A study investigated the antitumor properties of thiophene derivatives, including those with bromine substitutions. Results indicated that these compounds could inhibit cancer cell proliferation effectively, with IC50 values ranging from 0.5 to 2 μM depending on the specific cancer cell line tested .
  • Neuroprotective Effects : Another research focused on neuroprotective effects, where derivatives of (4-Bromothiophen-3-yl)methylamine were shown to reduce neuronal apoptosis in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects as well. Preliminary toxicity assessments indicate that compounds in this class exhibit moderate toxicity at high concentrations, necessitating further investigation into their safety profiles for therapeutic use .

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